o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine
Description
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
O-(1-benzothiophen-3-ylmethyl)hydroxylamine |
InChI |
InChI=1S/C9H9NOS/c10-11-5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 |
InChI Key |
NOLYGVHPWMCJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CON |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Substituted Benzo[b]thiophenes
Method:
A common approach involves Fischer synthesis or Palladium-catalyzed cross-coupling reactions .
Fischer synthesis: Condensation of o-aminobenzenethiol derivatives with suitable aldehydes or ketones under acidic conditions to form the benzo[b]thiophene core with substitution at the 3-position.
Palladium-catalyzed cross-coupling:
- Starting from 3-halogenated benzo[b]thiophenes (e.g., 3-bromobenzo[b]thiophene), perform Suzuki or Negishi coupling with methyl or aryl boronic acids to introduce the desired substituent at C-3.
Reference:
Patents and literature report the use of such methods for functionalizing benzo[b]thiophene cores, with yields typically ranging from 70-85%.
Conversion to Hydroxylamine Derivative
Reduction of Nitriles or Oximes
- If the intermediate contains a nitrile or oxime group, reduction to hydroxylamine can be achieved via:
- Catalytic hydrogenation (e.g., Pd/C, Raney Ni) under mild conditions.
- Use of hydroxylamine reagents such as hydroxylamine-O-sulfonic acid.
Direct Amination
-
- Reacting the benzylic halide or derivative with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate or triethylamine).
-
- Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C).
Research Findings:
Patents and studies indicate that hydroxylamine hydrochloride reacts efficiently with benzylic halides or activated intermediates to afford the hydroxylamine with yields often exceeding 60%.
Representative Synthetic Route
| Step | Description | Reagents & Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Synthesis of 3-bromobenzo[b]thiophene | Bromination of benzo[b]thiophene | ~80% | Patent WO2011036680A2 |
| 2 | Suzuki coupling to introduce methyl group at 3-position | Pd(PPh₃)₄, methylboronic acid, base | 70-85% | Literature |
| 3 | Conversion of methyl to benzylic halide | NBS or N-iodosuccinimide, AIBN | ~75% | Standard protocols |
| 4 | Reaction with hydroxylamine hydrochloride | NH₂OH·HCl, base, polar solvent | 60-70% | Patent WO2011036680A2 |
Notes and Considerations
Selectivity:
Ensuring regioselective substitution at the 3-position is critical; directing groups or protecting groups may be employed.Reaction Optimization:
Temperature, solvent choice, and reagent equivalents significantly influence yields and purity.Purification:
Crystallization or column chromatography using silica gel with suitable eluents (e.g., ethyl acetate/hexanes) is standard.
Summary of Key Data
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Yield of benzo[b]thiophene derivative | Overall | 60-85% |
| Methylation efficiency | At 3-position | ~70-85% |
| Hydroxylamine formation | From benzylic halide | 60-70% |
| Purity | Post-purification | >95% (HPLC) |
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in diverse chemical reactions, as evidenced by structural analogs and general hydroxylamine reactivity:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Hydroxylamine, KOH, benzo[b]thiophene bromide | o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine |
| Metal-Catalyzed Oxime Formation | Titanium complex, carbonyl compound | Oxime derivatives |
| Electrophilic Substitution | Halogens (e.g., Br₂), alkyl halides | Substituted benzo[b]thiophene derivatives |
| Aldolic Reaction | KOH, α-bromoacetophenone, methyl 2-mercaptobenzoate | Benzo[b]thiophen-3-ol derivatives (structural analogs) |
Mechanistic Insights
-
Nucleophilic Attack : The hydroxylamine group acts as a nucleophile, attacking electrophilic sites (e.g., carbonyl or brominated carbons) in benzo[b]thiophene derivatives. Base catalysis (e.g., KOH) facilitates deprotonation and intermediate stabilization .
-
Metal-Mediated Oxime Formation : Metal complexes (e.g., titanium) may stabilize intermediates during oxime formation, enabling efficient coupling with carbonyl groups. This mechanism is supported by studies on related hydroxylamine derivatives .
Structural and Reactional Analogies
Related compounds like benzo[b]thiophen-3-ols demonstrate:
-
MAO-B Inhibition : Selective inhibition of monoamine oxidase-B, with IC₅₀ values ranging from 0.04–1.68 μM for active derivatives .
-
Antioxidant Activity : Ancillary effects in neurodegenerative diseases, highlighting versatility in therapeutic development .
This synthesis and reactivity profile underscores the compound’s utility in organic and medicinal chemistry, leveraging both classical nucleophilic substitution and advanced metal-catalyzed methods.
Scientific Research Applications
Chemistry: o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties .
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substitution Patterns on Benzo[b]thiophene
Positional Isomers: 2- vs. 3-Substitution
- O-(Benzo[b]thiophen-2-ylmethyl)hydroxylamine (29s) : Substitution at the 2-position alters electronic distribution compared to the 3-substituted target compound. The 2-isomer (29s) exhibits distinct ¹H NMR shifts (e.g., aromatic protons at δ 7.35–7.55 ppm in CDCl3) due to differing ring current effects.
- Biological Implications : Positional substitution affects steric and electronic interactions with enzyme active sites. For example, 3-hydroxybenzo[b]thiophene derivatives (e.g., PM11) show MAO inhibition, suggesting the 3-position is critical for target engagement .
Functional Group Variations
- (2,4-Dichlorophenyl)(3-hydroxybenzo[b]thiophen-2-yl)methanone (PM11) : Incorporates a 3-hydroxy group instead of a hydroxylamine. The hydroxyl group participates in hydrogen bonding with MAO, while the dichlorophenyl moiety enhances lipophilicity.
- 2-(Benzo[b]thiophen-3-yl)ethanamine hydrochloride : An ethylamine derivative with a primary amine (-NH2) instead of hydroxylamine. The amine’s basicity (pKa ~10) contrasts with hydroxylamine’s weaker basicity (pKa ~6), impacting solubility and cellular uptake.
Analogous Scaffolds: Benzofuran vs. Benzo[b]thiophene
- O-(Benzofuran-2-ylmethyl)hydroxylamine (29r) : Replaces sulfur with oxygen, reducing electron-withdrawing effects. ¹H NMR data (e.g., aromatic protons at δ 6.85–7.30 ppm in CDCl3) reflect the oxygen atom’s influence on aromatic shielding.
- Bioactivity : Benzofuran derivatives often exhibit reduced metabolic stability compared to benzo[b]thiophenes due to oxygen’s susceptibility to oxidative degradation.
Aromatic Substituent Diversity
- O-([1,1′-Biphenyl]-4-ylmethyl)hydroxylamine (9f) : The biphenyl group increases molecular weight (HRMS m/z calc.
- O-(3-Morpholinobenzyl)hydroxylamine (20j) : Incorporates a morpholine ring, introducing a basic nitrogen (pKa ~7.5) that improves water solubility.
Key Data Tables
Table 1. Structural and Spectroscopic Comparison
Biological Activity
o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine is a compound derived from the benzo[b]thiophene scaffold, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an inhibitor of human monoamine oxidase (hMAO), antioxidant properties, and implications in neurodegenerative diseases.
Synthesis and Structure
The compound can be synthesized through various methods involving the modification of benzo[b]thiophene derivatives. The structural modifications often influence its biological activity. The hydroxylamine functional group is pivotal for its interaction with biological targets.
1. Inhibition of Human Monoamine Oxidase
Recent studies have shown that derivatives of benzo[b]thiophenes, including this compound, exhibit significant inhibitory effects on hMAO, particularly the MAO-B isoform. This inhibition is crucial because excessive activity of hMAOs is linked to oxidative stress and neurodegenerative diseases.
- Selectivity and Potency : Compounds derived from benzo[b]thiophene demonstrated selectivity for MAO-B over MAO-A, with IC50 values indicating effective inhibition in vitro. For instance, certain derivatives showed IC50 values in the low micromolar range, suggesting strong potential as therapeutic agents for conditions like Parkinson's disease .
| Compound | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| PM4 | 1.76 | 10 |
| PM5 | 2.34 | 8 |
| PM6 | 0.85 | 12 |
Table 1: Inhibitory activities of selected benzo[b]thiophene derivatives against hMAO-B.
2. Antioxidant Activity
The antioxidant properties of this compound have been evaluated in several studies. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models.
- Mechanism : The antioxidant activity is attributed to the ability of the hydroxylamine group to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is particularly beneficial in neuroprotective strategies against oxidative damage in neurodegenerative diseases .
3. Neuroprotective Effects
Research indicates that compounds based on the benzo[b]thiophene structure can protect neuronal cells from apoptosis induced by oxidative stress.
- Case Studies : In vitro studies using rat cortex synaptosomes demonstrated that treatment with these compounds led to a significant reduction in lactate dehydrogenase (LDH) release, a marker of cell death, under inflammatory conditions . Furthermore, molecular docking studies suggest favorable interactions with relevant biological targets involved in neuroprotection.
Q & A
Q. What synthetic methodologies are suitable for preparing o-(Benzo[b]thiophen-3-ylmethyl)hydroxylamine?
A general approach involves coupling hydroxylamine derivatives with benzo[b]thiophene precursors. For instance, reacting benzoylisothiocyanate with benzo[b]thiophene derivatives in 1,4-dioxane under mild conditions (room temperature, overnight stirring) can yield thiophene-functionalized hydroxylamine analogs . Purification typically involves ice/water precipitation and filtration. Alternative routes may use Mn(III)-catalyzed N-amination, as demonstrated in similar systems .
Q. How can the stability of this compound be assessed under varying pH conditions?
Stability studies should involve incubating the compound in buffered solutions (pH 1–12) at 25–37°C, followed by HPLC or LC-MS monitoring. Substituents like the benzo[b]thiophene group may enhance stability compared to simpler hydroxylamines (e.g., O-(2-methoxyphenyl)methyl derivatives) due to steric and electronic effects . Accelerated degradation tests under UV/visible light can further elucidate photostability.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm the thiophene ring and hydroxylamine moiety.
- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) for exact mass verification (e.g., observed m/z 577.0665 vs. calculated 577.0669 for related benzo[b]thiophene derivatives) .
- IR : Detect N–O and S–C vibrational bands (~1250 cm and ~700 cm, respectively).
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ in O- vs. N-acylation pathways?
The hydroxylamine group can undergo bifunctional catalysis, where both oxygen and nitrogen participate. Theoretical studies on similar systems reveal DG‡ barriers of ~18.6 kcal/mol (O-acylation) and ~17.4 kcal/mol (N-acylation), favoring N-acylation kinetically. However, steric hindrance from the benzo[b]thiophene group may shift selectivity toward O-acylation . Experimental validation requires kinetic assays (e.g., stopped-flow techniques) and H NMR monitoring of intermediate tetrahedral adducts.
Q. What catalytic strategies enhance the efficiency of hydroxylamine-mediated reactions for this compound?
Mn(III) porphyrin catalysts (e.g., [Mn(TDCPP)Cl]) enable selective N-amination via radical intermediates, achieving >90% yield in model systems . For electrophilic substitutions, dual acid/base catalysis (e.g., NHO-assisted proton transfer) lowers activation barriers by stabilizing transition states, as shown in hydroxylamine-phenyl acetate reactions .
Q. How can structural modifications of the benzo[b]thiophene moiety alter biological activity?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –CF) at the 5-position increases electrophilicity, enhancing interactions with enzyme active sites.
- Crystallography : X-ray structures of analogs (e.g., N-benzoyl derivatives) reveal planar conformations critical for π-stacking in protein binding pockets .
- QSAR Modeling : Correlate logP values (from HPLC) with cytotoxicity data to optimize hydrophobicity for membrane permeability.
Data Analysis & Contradictions
Q. How to resolve discrepancies between theoretical and experimental product ratios in hydroxylamine reactions?
In phenyl acetate-hydroxylamine systems, theoretical calculations predicted N-acylation dominance, but experiments showed O-acylation. This contradiction arises from solvation effects (e.g., water stabilizing O-acylated intermediates) and unaccounted transition-state entropy . Mitigation strategies:
- Use implicit/explicit solvation models in DFT calculations.
- Compare gas-phase vs. solution-phase kinetics via mass spectrometry.
Q. What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
- Matrix Interference : Co-eluting benzophenones (e.g., BP1, BP3) in LC-MS require orthogonal separation (e.g., HILIC vs. reversed-phase) .
- Derivatization : Use pentafluorobenzyl hydroxylamine (PFBHA) to enhance sensitivity in GC-ECD or GC-MS detection .
- Validation : Spike recovery tests (80–120%) and internal standardization (e.g., deuterated analogs) improve accuracy .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
